6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Overview
Description
6-Bromo-2-chloropyrido[2,3-d]pyrimidine, also known as 6-BCP, is a heterocyclic compound containing a six-membered ring with a bromine and a chlorine atom. It is an important synthetic intermediate used in the synthesis of various biologically active molecules. 6-BCP has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
1. Synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines
- Summary of Application: This compound is used in the synthesis of 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines, which are key intermediates for the synthesis of biologically active compounds .
- Methods of Application: The synthesis starts from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is used in the last two steps, which has been found to be a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
- Results: A series of 21 new pyrido[2,3-D]pyrimidine derivatives was prepared in high yields (up to 98%) .
2. Antimicrobial and Antiviral Agents
- Summary of Application: Pyrrolo[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antimicrobial and antiviral activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
- Results: Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .
3. Synthesis of Antidiarrheal Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antidiarrheal activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antidiarrheal activities .
4. Synthesis of Antioxidant Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising antioxidant activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising antioxidant activities .
5. Cytokine and Phosphodiesterase Inhibitors
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising activities as cytokine and phosphodiesterase inhibitors .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising activities as cytokine and phosphodiesterase inhibitors .
6. Anticancer Agents
- Summary of Application: Pyrido[2,3-D]pyrimidine derivatives, which can be synthesized from 6-Bromo-2-chloropyrido[2,3-D]pyrimidine, have shown promising anticancer activities .
- Methods of Application: The synthesis involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-D]pyrimidin-4-ones with various reagents .
- Results: Some of the new compounds were shown to have promising anticancer activities .
properties
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloropyrido[2,3-D]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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